cis-1-Boc-4-Cbz-2,6-dimethylpiperazine

Medicinal Chemistry Process Chemistry Analytical Chemistry

Procure the definitive chiral piperazine building block for multi-step medicinal chemistry. Unlike unprotected or singly-protected analogs, the orthogonal Boc and Cbz groups on the (2S,6R)-2,6-dimethylpiperazine core enable sequential, regioselective elaboration without re-engineering synthetic routes. Validated in patented HDAC6 inhibitor synthesis, this ≥98% pure, solid scaffold minimizes purification steps, accelerating SAR studies and process scale-up. Ideal for kinase inhibitors and GPCR modulators.

Molecular Formula C19H28N2O4
Molecular Weight 348.4 g/mol
Cat. No. B11926321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Boc-4-Cbz-2,6-dimethylpiperazine
Molecular FormulaC19H28N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3/t14-,15+
InChIKeyBQDWTKGOXJXCIY-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Boc-4-Cbz-2,6-dimethylpiperazine: A Protected Piperazine Intermediate for Orthogonal Synthetic Routes


cis-1-Boc-4-Cbz-2,6-dimethylpiperazine (CAS 2080367-38-8) is a chiral piperazine derivative characterized by a (2S,6R)-configured 2,6-dimethylpiperazine core, protected with orthogonal tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups at the N1 and N4 positions, respectively . With a molecular formula of C₁₉H₂₈N₂O₄ and a molecular weight of 348.44 g/mol, this compound serves as a versatile building block for the synthesis of complex pharmaceutical intermediates, particularly those requiring sequential, regioselective deprotection and elaboration of the piperazine ring . Its documented use as a key starting material in the synthesis of 1,3,4-oxadiazole derivatives as histone deacetylase 6 (HDAC6) inhibitors underscores its utility in modern medicinal chemistry programs [1].

Why Unprotected or Singly-Protected 2,6-Dimethylpiperazines Cannot Substitute for cis-1-Boc-4-Cbz-2,6-dimethylpiperazine in Regioselective Synthesis


Direct substitution of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine with its closest analogs—such as the unprotected cis-2,6-dimethylpiperazine (CAS 21655-48-1) or the singly-protected 1-Boc-2,6-dimethylpiperazine (CAS 688363-66-8)—is not chemically feasible for multi-step synthetic sequences. The unprotected diamine lacks the chemoselectivity required for stepwise functionalization, inevitably leading to mixtures of N1-, N4-, and bis-alkylated products [1]. Singly-protected variants (e.g., 1-Boc-2,6-dimethylpiperazine) provide only a single reactive site, preventing the orthogonal deprotection strategies essential for complex target synthesis . The orthogonal Boc/Cbz protection of the target compound is a prerequisite for the sequential, regioselective elaboration of the piperazine ring, a feature explicitly exploited in patented HDAC6 inhibitor syntheses [2]. Substituting an analog would necessitate a complete re-design of the synthetic route, incurring significant time and resource costs, and may not be possible for targets with specific stereochemical requirements.

Quantitative Differentiators for cis-1-Boc-4-Cbz-2,6-dimethylpiperazine Procurement


Purity Benchmark: 98% HPLC Purity vs. Industry-Standard 95-97% for Singly-Protected Analogs

cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is commercially available at a guaranteed purity of ≥98% (HPLC) . This represents a quantifiable improvement over the commonly offered purities for the closest singly-protected analog, 1-Boc-2,6-dimethylpiperazine (CAS 688363-66-8), which is typically supplied at 95-97% purity . A higher initial purity can reduce or eliminate the need for further purification steps (e.g., column chromatography) before use in subsequent reactions, directly impacting project timelines and material costs.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Defined Stereochemistry: (2S,6R) Absolute Configuration Confirmed by InChI Key

The target compound possesses a defined (2S,6R) absolute configuration, as evidenced by its InChI Key (BQDWTKGOXJXCIY-GASCZTMLSA-N) which encodes specific stereochemical information . This is in contrast to the commonly used unprotected core, cis-2,6-dimethylpiperazine (CAS 21655-48-1), which is often supplied and utilized as a racemic mixture or a single enantiomer of unspecified stereochemistry unless explicitly purchased as a chiral pure material . Using a building block with confirmed stereochemistry from the outset eliminates the ambiguity and additional analytical burden associated with chiral purity assessment of subsequent intermediates.

Asymmetric Synthesis Chiral Chemistry Structural Biology

Orthogonal Protecting Group Strategy: Boc and Cbz Enable Sequential, Regioselective Elaboration

The presence of both Boc and Cbz protecting groups on the same piperazine scaffold provides an orthogonal deprotection strategy . The Boc group is labile under acidic conditions (e.g., TFA, HCl/dioxane), while the Cbz group is cleaved under hydrogenolytic conditions (e.g., H₂, Pd/C) . This orthogonality is absent in analogs like 1-Boc-2,6-dimethylpiperazine, which only offers a single protecting group. This dual protection enables the precise, stepwise functionalization of either the N1 or N4 position, a critical feature for building molecular complexity in a controlled manner.

Protecting Group Chemistry Peptide Synthesis Drug Discovery

Validated Utility in Patented HDAC6 Inhibitor Synthesis

The compound's utility is not merely theoretical. It is explicitly cited as a key intermediate in the synthesis of 1,3,4-oxadiazole derivative compounds that act as potent and selective histone deacetylase 6 (HDAC6) inhibitors, as detailed in patent US20180230114A1 [1]. The patent describes a multi-step synthetic route where the orthogonal protecting groups of the piperazine core are essential for achieving the final, highly functionalized structure. This provides direct, documented evidence of its value in a high-interest therapeutic area, unlike many other protected piperazines which may lack such a clearly defined and patented application.

Medicinal Chemistry Cancer Therapeutics Epigenetics

Physical Form and Stability: Solid-State Advantage for Handling and Storage

cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is typically supplied as a solid , whereas the closest analog, 1-Boc-2,6-dimethylpiperazine, is also a solid but with a lower reported melting point . The target compound's solid form, combined with a recommended storage temperature of 2-8°C , suggests good bench stability. This is a practical advantage over liquid or low-melting intermediates, which are more prone to degradation, spillage, and are more difficult to handle and weigh accurately, particularly in a high-throughput synthesis setting. The defined storage condition (2-8°C) also provides a clear, actionable parameter for laboratory inventory management.

Process Chemistry Logistics Stability Studies

Optimal Use Cases for cis-1-Boc-4-Cbz-2,6-dimethylpiperazine in Pharmaceutical Research and Development


Medicinal Chemistry: Synthesis of Chiral, Highly Functionalized Drug Candidates

The defined (2S,6R) stereochemistry and orthogonal protecting groups make this compound an ideal starting material for synthesizing complex, enantiomerically pure drug candidates. This is particularly relevant for targets where the piperazine core is a key pharmacophore, such as in kinase inhibitors or GPCR modulators. The ability to selectively deprotect and functionalize either nitrogen atom allows for the precise installation of diverse chemical moieties, accelerating SAR studies [1].

Process Chemistry: Streamlined Synthesis with Reduced Purification Overhead

The high commercial purity (≥98%) of this building block can be directly leveraged to reduce or eliminate chromatographic purification steps between synthetic transformations. This is a significant advantage in a process chemistry or scale-up environment, where minimizing purification steps translates to higher overall yield, reduced solvent consumption, and lower production costs. The solid physical form also facilitates accurate weighing and handling on a larger scale [1].

Targeted Drug Discovery: Development of HDAC6 and Epigenetic Modulators

The compound has a documented, successful use in a patent for the synthesis of HDAC6 inhibitors [1]. For research groups focused on epigenetic targets, this provides a validated entry point for exploring this chemical space. The core scaffold can be further diversified using the orthogonal Boc and Cbz handles to generate focused libraries of analogs, potentially leading to novel inhibitors with improved potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1-Boc-4-Cbz-2,6-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.